ALK Enzymatic Inhibition Potency: M4 vs. Alectinib vs. M1b
In a direct head-to-head enzymatic assay, alcetinib metabolite M4 demonstrated an ALK inhibitory IC₅₀ of 1.2 nmol/L, which is numerically lower (more potent) than both the parent compound alectinib (IC₅₀ = 1.9 nmol/L) and the alternative metabolite M1b (IC₅₀ = 1.6 nmol/L) [1]. All measurements represent the geometric mean of triplicate determinations under identical cell-free assay conditions [1].
| Evidence Dimension | ALK enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 nmol/L |
| Comparator Or Baseline | Alectinib: 1.9 nmol/L; M1b: 1.6 nmol/L |
| Quantified Difference | M4 is 1.58× more potent than alectinib; 1.33× more potent than M1b |
| Conditions | Cell-free ALK enzymatic assay; values represent geometric mean of triplicates [1] |
Why This Matters
Demonstrates that M4 contributes independently and potently to ALK target engagement, supporting its use as a standalone reference standard for ALK inhibition studies where metabolite activity must be distinguished from parent drug activity.
- [1] Sato-Nakai M, Kawashima K, Nakagawa T, et al. Metabolites of alectinib in human: their identification and pharmacological activity. Heliyon. 2017;3(7):e00354. Table 2. View Source
